molecular formula C8H11N5O5 B588372 2-Methyl-4-nitrophenylguanidine Nitrate CAS No. 796738-73-3

2-Methyl-4-nitrophenylguanidine Nitrate

Cat. No.: B588372
CAS No.: 796738-73-3
M. Wt: 257.206
InChI Key: NKZZMEREYKESSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrophenylguanidine Nitrate typically involves the reaction of 2-methyl-4-nitroaniline with guanidine nitrate under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or water, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrophenylguanidine Nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and guanidine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Methyl-4-nitrophenylguanidine, such as amino-substituted or hydroxyl-substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-nitrophenylguanidine Nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrophenylguanidine Nitrate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound acts as an inhibitor, binding to the active sites of these targets and preventing their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrophenylguanidine: Similar in structure but lacks the nitrate group.

    4-Nitrophenylguanidine: Lacks the methyl group at the 2-position.

    2-Methylphenylguanidine: Lacks the nitro group at the 4-position.

Uniqueness

2-Methyl-4-nitrophenylguanidine Nitrate is unique due to the presence of both the nitro and methyl groups, which confer specific chemical properties and reactivity. This combination makes it particularly useful in the synthesis of bioactive molecules and kinase inhibitors, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(2-methyl-4-nitrophenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.HNO3/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZMEREYKESSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703377
Record name Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796738-73-3
Record name Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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